2-Amino-7-bromoquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by the presence of an amino group, a bromine atom, and an aldehyde functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
The compound can be synthesized through various methods, which are often detailed in chemical literature and patents. The synthesis techniques typically emphasize eco-friendly approaches, aligning with modern green chemistry principles.
2-Amino-7-bromoquinoline-3-carbaldehyde is classified as a heterocyclic organic compound. It falls under the category of quinoline derivatives, which are known for their diverse biological activities and roles in pharmaceuticals.
The synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde can be achieved through several methods:
The reaction conditions for these methods typically include mild temperatures and environmentally friendly solvents. These approaches reflect a commitment to sustainable practices in chemical synthesis.
The molecular formula of 2-Amino-7-bromoquinoline-3-carbaldehyde is , with a molecular weight of 251.08 g/mol. The structure features a quinoline ring system with an amino group at position 2, a bromine substituent at position 7, and an aldehyde at position 3.
2-Amino-7-bromoquinoline-3-carbaldehyde can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The compound exhibits typical characteristics associated with organic compounds, including solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
2-Amino-7-bromoquinoline-3-carbaldehyde has potential applications in various scientific fields:
Quinoline—a bicyclic heterocycle featuring a benzene ring fused to pyridine—serves as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and broad bioactivity profile. The planar aromatic structure enables π-stacking interactions with biological targets, while the basic nitrogen atom (pKa ~4.85) facilitates salt formation and hydrogen bonding [1] . This molecular framework exhibits remarkable structural versatility, allowing electrophilic substitution at C5/C8, nucleophilic substitution at C2/C4, and functionalization of the nitrogen atom [6]. These properties underpin the diverse pharmacological activities of quinoline derivatives, including antimalarial (chloroquine), antibacterial (ciprofloxacin), and anticancer (topotecan) agents [1] [9]. The electron-deficient ring system preferentially targets nucleotide-binding domains in enzymes like DNA gyrases and reverse transcriptases, making it indispensable in antibiotic and antiviral drug discovery [10].
Substituted quinolines constitute a structurally diverse class of bioactive molecules, with functionalization dictating target specificity and potency. Key substitutions include:
Table 1: Bioactive Quinoline Derivatives with Key Substitutions
Compound | Substitution Pattern | Therapeutic Application | Reference |
---|---|---|---|
Chloroquine | 4-Amino, 7-chloro | Antimalarial | |
Ciprofloxacin | 3-Carboxyl, 6-fluoro | Antibacterial | [9] |
Camptothecin | 3-Carbonyl, 7-ethyl | Anticancer | [1] |
Bedaquiline | 3-Carbonyl, 6-bromo | Antitubercular | |
Target Compound | 2-Amino, 3-aldehyde, 7-bromo | Multifunctional building block | [2] |
The strategic incorporation of bromine at electron-rich positions (C5/C6/C7) enables further derivatization via cross-coupling reactions (Suzuki, Sonogashira), enhancing molecular complexity for targeted drug design [6] .
Brominated quinolines entered medicinal chemistry through natural product isolation and structural optimization campaigns. Early examples include:
The introduction of bromine served dual purposes: blocking metabolic soft spots and enhancing target affinity via halogen bonding with carbonyl groups in enzyme binding pockets (e.g., bromine’s interaction with HIV reverse transcriptase residues) [10].
Table 2: Impact of Bromine Substitution on Quinoline Bioactivity
Quinoline Core | Bromine Position | Biological Outcome | Reference |
---|---|---|---|
2-Aminoquinoline | C5 | 10-fold ↑ antimalarial potency vs. unchlorinated | |
3-Carboxyquinolone | C6 | Expanded Gram-negative coverage (e.g., E. coli) | [9] |
4-Hydroxyquinoline | C7 | ↑ Topoisomerase II inhibition | [1] |
2-Amino-3-carbaldehyde | C7 | Synergistic effects on antiviral activity | [10] |
7-Bromoquinolines are synthesized via three primary routes:
The target compound 2-Amino-7-bromoquinoline-3-carbaldehyde (CAS: 2354421-84-2; MW: 255.08 g/mol) exemplifies this design [2] [7]. Its molecular structure features three orthogonal reactive sites:
Table 3: Synthetic Applications of 2-Amino-7-bromoquinoline-3-carbaldehyde
Reaction | Site Utilized | Products Generated | Application |
---|---|---|---|
Suzuki coupling | C7-Br | 7-Arylquinolines | Kinase inhibitors |
Schiff base formation | C3-CHO | Quinolinyl-imines/hydrazones | Antiviral leads |
Cyclocondensation | C2-NH₂ + C3-CHO | Imidazo[1,2-a]quinolines | Antibacterial agents |
This trifunctional scaffold enables rapid generation of structurally complex libraries for drug screening campaigns against malignancies, viral infections, and resistant bacteria [3] [10]. Its unique substitution pattern—particularly the electron-withdrawing aldehyde at C3 and bromine at C7—creates an electronic asymmetry exploited in designing kinase inhibitors and DNA-intercalating agents [1] .
Table 4: Key Descriptors of 2-Amino-7-bromoquinoline-3-carbaldehyde
Property | Value / Description | Significance |
---|---|---|
Molecular formula | C₁₀H₆BrN₂O | Confirmed via high-res MS [7] |
SMILES | NC1=NC2=CC(Br)=CC=C2C=C1C=O | Canonical representation |
Reactive sites | C7-Br, C3-CHO, C2-NH₂ | Enables sequential derivatization |
Halogen bond donor | Yes (Br) | Enhances protein target engagement |
Hydrogen bond motifs | N-H (donor), C=O (acceptor) | Facilitates supramolecular assembly |
The strategic placement of bromine at C7 (rather than C5/C6/C8) minimizes steric clashes in enzyme active sites while optimizing halogen bonding with backbone carbonyls—a design principle validated in recent bromoquinoline-based kinase inhibitors [6] . Future directions include exploiting this scaffold for PROTACs (proteolysis-targeting chimeras) and covalent inhibitors leveraging its aldehyde warhead [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0